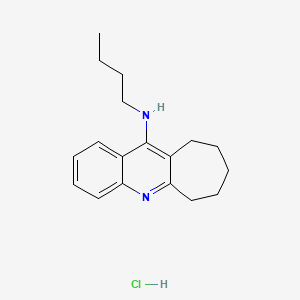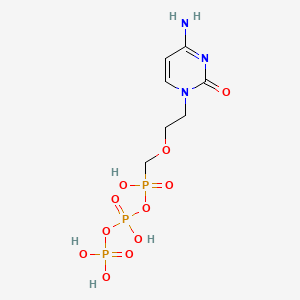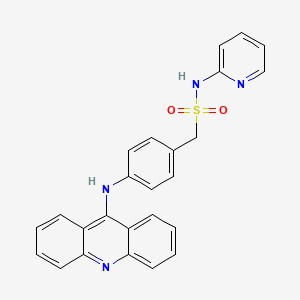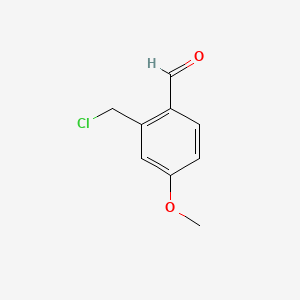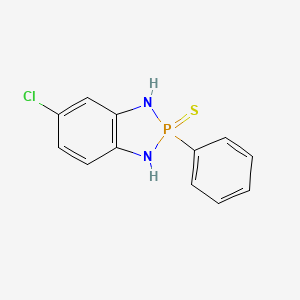
3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone is a synthetic organic compound with the molecular formula C({16})H({22})N({2})O({4}) It is characterized by the presence of two morpholine rings attached to a benzoquinone core, which is further substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzoquinone core, which can be derived from hydroquinone or other related compounds.
Substitution Reactions: The introduction of morpholine groups is achieved through nucleophilic substitution reactions. Morpholine is reacted with the benzoquinone core under controlled conditions to ensure selective substitution at the desired positions.
Methylation: The final step involves the methylation of the benzoquinone core to introduce the two methyl groups. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The benzoquinone core can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.
Substitution: The morpholine groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, 3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. The morpholine rings can interact with biological targets, potentially leading to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymers and coatings.
作用機序
The mechanism of action of 3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone involves its interaction with specific molecular targets. The morpholine rings can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The benzoquinone core can participate in redox reactions, further influencing its biological activity.
類似化合物との比較
Similar Compounds
- 2,5-Dimethyl-3,6-di(4-morpholinyl)benzo-1,4-quinone
- 3,6-Dimethyl-4,5-di(4-piperidinyl)benzo-1,2-quinone
- 3,6-Dimethyl-4,5-di(4-pyrrolidinyl)benzo-1,2-quinone
Uniqueness
3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone is unique due to the presence of two morpholine rings, which provide distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
CAS番号 |
72744-93-5 |
|---|---|
分子式 |
C16H22N2O4 |
分子量 |
306.36 g/mol |
IUPAC名 |
3,6-dimethyl-4,5-dimorpholin-4-ylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C16H22N2O4/c1-11-13(17-3-7-21-8-4-17)14(12(2)16(20)15(11)19)18-5-9-22-10-6-18/h3-10H2,1-2H3 |
InChIキー |
NGXHJLXTUYWSDS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=O)C1=O)C)N2CCOCC2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12807899.png)
